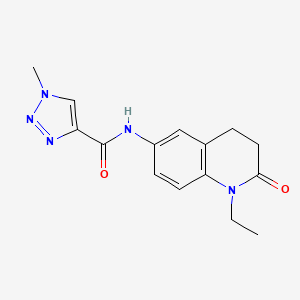

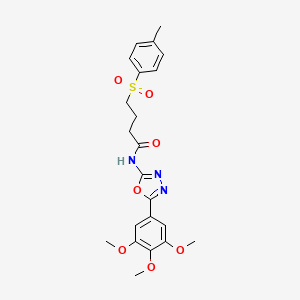

![molecular formula C19H18N4O2 B2714920 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 2319636-32-1](/img/structure/B2714920.png)

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

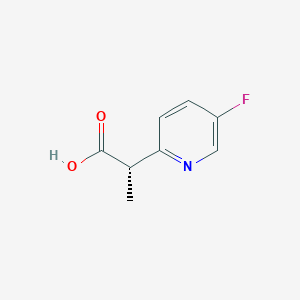

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BIPU, and it has been found to have a wide range of applications in various fields of study.

Wissenschaftliche Forschungsanwendungen

Complexation-Induced Unfolding of Heterocyclic Ureas

- Research Focus : This study explored the conformational behaviors of heterocyclic ureas, including their ability to form multiply hydrogen-bonded complexes. It provided insights into the fundamental properties of these compounds, which could be relevant for understanding the behavior of similar ureas, such as "1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea" (Corbin et al., 2001).

Thermal Latent Initiators in Polymerization

- Research Focus : The study on N-aryl-N′-pyridyl ureas as thermal latent initiators in the ring-opening polymerization of epoxide provides a perspective on how such urea compounds can be applied in polymer chemistry. This could have implications for the use of "this compound" in similar contexts (Makiuchi et al., 2015).

Synthesis and Structure of Carbamoylated 2-Phenylaminopyridines

- Research Focus : The synthesis and structural study of carbamoylated 2-phenylaminopyridines, a class of compounds closely related to the compound , can provide valuable insights into the synthetic pathways and structural characteristics of similar ureas (Mørkved, 1986).

In Vitro and In Vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors

- Research Focus : Research on the metabolism of soluble epoxide hydrolase inhibitors, including urea-based compounds, can inform the potential biomedical applications and metabolic pathways of similar urea compounds (Wan et al., 2019).

Ureas as Anticancer Agents

- Research Focus : Studies on urea derivatives, like AKF-D52, in the context of lung cancer treatment, demonstrate the potential therapeutic applications of urea compounds in oncology. This could suggest similar potential for "this compound" in cancer research (Gil et al., 2021).

Detection of Urine Metabolites

- Research Focus : The determination of specific metabolites in urine using urea compounds can shed light on the diagnostic applications of similar compounds in biomedical research (Muskiet et al., 1978).

Wirkmechanismus

Target of action

The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” contains a urea linkage, which is often used in the protection/deprotection of amino groups . Therefore, it’s possible that this compound could interact with proteins or enzymes that have free amino groups.

Mode of action

The urea linkage in “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” is chemically stable under acidic, alkaline, and aqueous conditions . This stability could allow the compound to remain intact in various biological environments and interact with its targets.

Action environment

The action of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” could be influenced by various environmental factors, such as pH and the presence of other molecules. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions, which suggests that it could be active in a variety of biological environments .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALSGJCUWNYZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)